Introduction: The Strategic Importance of a Versatile Building Block
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrazole core is a privileged structure, celebrated for its presence in blockbuster drugs such as Celecoxib and Sildenafil. The functionalization of this core is paramount for modulating pharmacological activity. The title compound, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, represents a particularly valuable synthetic intermediate.
This molecule ingeniously combines two key features:
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A Regiochemically Defined Iodine Atom: The iodine at the 5-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental for constructing complex molecular architectures.[1]
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An N-H Protecting Group: The tetrahydropyranyl (THP) group is a robust acetal that shields the pyrazole's N-H proton. This protection is critical for preventing unwanted side reactions during subsequent synthetic manipulations, particularly those involving strong bases or organometallics. The THP group is renowned for its stability across a broad spectrum of non-acidic conditions and its straightforward, acid-labile removal.[2][3]
This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, emphasizing the causal logic behind each experimental step to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Overall Synthetic Strategy
The synthesis is strategically designed as a two-step sequence starting from commercially available 1H-pyrazole. This approach prioritizes regiochemical control and high yields.
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Step 1: N-H Protection: The pyrazole nitrogen is first protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This step is crucial as the N1-substituent directs the subsequent metalation to the adjacent C5 position.[4][5]
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Step 2: Regioselective Iodination: The THP-protected pyrazole undergoes regioselective deprotonation at the C5 position using a strong organolithium base, followed by quenching the resulting anion with elemental iodine to yield the final product.[1]
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Principle and Mechanistic Insight
This reaction is a classic acid-catalyzed addition of a heteroatom nucleophile (the pyrazole N-H) to an activated alkene (the vinyl ether of DHP). The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the DHP at the 3-position, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by the pyrazole nitrogen to form the C-N bond, yielding the THP-protected product after deprotonation.[6] The use of an acid catalyst is essential; without it, the reaction does not proceed at a practical rate.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 50.0 | 3.40 g | - |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 60.0 (1.2 eq) | 5.8 mL | Inhibitor should be removed if necessary.[7] |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 1.0 (0.02 eq) | 190 mg | Catalytic amount. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous grade. |
| Saturated NaHCO₃ solution | - | - | - | 50 mL | For work-up. |
| Brine | - | - | - | 50 mL | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | For drying. |
Step-by-Step Methodology
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (3.40 g, 50.0 mmol) and anhydrous dichloromethane (100 mL). Stir at room temperature (RT, ~20-25 °C) until the pyrazole is fully dissolved.
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Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).
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Reagent Addition: Add 3,4-dihydro-2H-pyran (5.8 mL, 60.0 mmol) dropwise over 5 minutes. A slight exotherm may be observed.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting pyrazole is polar (low Rf), while the THP-protected product is significantly less polar (higher Rf). The reaction is typically complete within 2-4 hours.
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Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (50 mL) to quench the acid catalyst.
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Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL). Combine all organic layers.
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Washing and Drying: Wash the combined organic phase with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless oil. A typical yield is 85-95%.
Part 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Principle and Mechanistic Insight
This transformation hinges on the principle of directed ortho-metalation (DoM). The N1-THP group on the pyrazole ring acts as a directed metalation group. The strong, sterically unhindered base, n-butyllithium (n-BuLi), selectively abstracts the most acidic proton on the pyrazole ring, which is the one at the C5 position, adjacent to the directing group.[1] This deprotonation occurs at very low temperatures (-78 °C) to prevent side reactions and potential degradation. The resulting pyrazolide anion is a potent nucleophile that readily attacks the electrophilic iodine (I₂), forming the C-I bond with high regioselectivity.
Caption: Key transformation in the regioselective iodination step.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | C₈H₁₂N₂O | 152.19 | 25.0 | 3.81 g | From Part 1. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 30.0 (1.2 eq) | 12.0 mL of 2.5 M in hexanes | Highly pyrophoric. Handle with extreme care. |
| Iodine (I₂) | I₂ | 253.81 | 30.0 (1.2 eq) | 7.61 g | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 150 mL | Anhydrous, inhibitor-free. |
| Saturated Na₂S₂O₃ solution | - | - | - | 75 mL | For work-up. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 150 mL | For extraction. |
| Brine | - | - | - | 50 mL | For work-up. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~10 g | For drying. |
Step-by-Step Methodology
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Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum for reagent addition. Maintain a positive pressure of inert gas throughout the reaction.
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Initial Solution: To the flask, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (3.81 g, 25.0 mmol) and anhydrous THF (100 mL) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour.
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Electrophilic Quench: In a separate dry flask, dissolve iodine (7.61 g, 30.0 mmol) in anhydrous THF (50 mL). Add this iodine solution dropwise to the cold pyrazolide anion solution over 30 minutes, again maintaining the temperature below -70 °C. The dark color of the iodine will dissipate upon addition.
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Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing saturated sodium thiosulfate (Na₂S₂O₃) solution (75 mL) with vigorous stirring to quench any unreacted iodine. Continue stirring until the dark iodine color has completely vanished.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is a yellow to brown oil. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a pale yellow oil or low-melting solid.[8] A typical yield is 70-85%.
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 1H-Pyrazole | DHP | 1 : 1.2 | RT | 2-4 | 85-95 |
| 2 | THP-Pyrazole | n-BuLi, I₂ | 1 : 1.2 : 1.2 | -78 to RT | 3-4 | 70-85 |
References
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Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [4]
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Request PDF. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [5]
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Larock, R. C., et al. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.
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